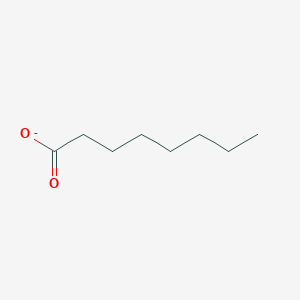

Octanoate

Vue d'ensemble

Description

Octanoate, also known as caprylate, is a straight-chain saturated fatty acid anion that is the conjugate base of octanoic acid (caprylic acid). It is a medium-chain fatty acid (MCFA) commonly found in milk and tropical dietary lipids. This compound is known for its role in blocking adipogenesis and is a significant component of commercial medium-chain triglycerides (MCTs) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octanoate can be synthesized through various methods. One common method involves the esterification of octanoic acid with alcohols. For instance, the esterification of cetyl alcohol with octanoic acid in the presence of lipase as a catalyst can produce cetyl this compound . Another method involves the transesterification of octanoic acid with isobutanol, followed by gas chromatography–mass spectrometry (GC-MS) analysis .

Industrial Production Methods

In industrial settings, this compound can be produced through the esterification of cane sugar with caprylic anhydride using organic acids as dispersing agents and zeolite powder as a catalyst. The reaction is carried out at temperatures between 70-135°C, followed by filtration, catalyst removal, and vacuum drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Octanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to produce reactive oxygen species (ROS), which play a role in cellular processes .

Esterification: This compound can react with alcohols to form esters, such as cetyl this compound .

Substitution: This compound can participate in substitution reactions, such as the formation of laninamivir this compound prodrug .

Common Reagents and Conditions

Common reagents used in this compound reactions include lipase for esterification, isobutanol for transesterification, and various catalysts like zeolite powder. Reaction conditions typically involve moderate temperatures and specific pH levels to optimize the reaction rates.

Major Products Formed

Major products formed from this compound reactions include esters like cetyl this compound, laninamivir this compound prodrug, and other medium-chain triglycerides.

Applications De Recherche Scientifique

Octanoate has diverse applications in scientific research, including:

Mécanisme D'action

Octanoate exerts its effects through various mechanisms. In adipocytes, this compound increases ROS production, decreases triglyceride synthesis, and downregulates lipogenic gene expression by inactivating peroxisome proliferator-activated receptor gamma (PPARγ) . In the context of influenza treatment, laninamivir this compound prodrug inhibits neuraminidase (NA) by binding to its active site, preventing viral replication .

Comparaison Avec Des Composés Similaires

Octanoate can be compared with other medium-chain fatty acids (MCFAs) like decanoate and dodecanoate. While all MCFAs share similar metabolic pathways, this compound is unique in its ability to rapidly oxidize in the liver and its specific role in adipogenesis inhibition . Additionally, this compound’s use in prodrug formulations like laninamivir this compound highlights its distinct pharmacological applications .

List of Similar Compounds

- Decanoate (Caprate)

- Dodecanoate (Laurate)

- Hexanoate (Caproate)

Activité Biologique

Octanoate, also known as caprylic acid, is a medium-chain fatty acid (MCFA) with significant biological activity, influencing various physiological processes. This article explores the biological effects of this compound, focusing on its role in metabolic health, gut microbiota modulation, and antioxidant properties. We will present case studies, research findings, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound (C8:0) is a saturated fatty acid that is rapidly absorbed and metabolized by the liver. Unlike long-chain fatty acids, this compound can enter mitochondria independently of carnitine transport systems, making it a preferred energy source in ketogenic diets. Its unique metabolic properties have led to its investigation in various health contexts, particularly in neurological and metabolic disorders.

-

Energy Metabolism :

- This compound enhances the oxidation of branched-chain amino acids (BCAAs) in skeletal muscle, which is crucial for energy production during exercise and fasting .

- It serves as an alternative energetic substrate that bypasses the traditional carnitine-dependent pathways, allowing for immediate energy utilization .

- Antioxidant Effects :

- Anti-inflammatory Properties :

- Gut Microbiota Modulation :

Case Study 1: Intestinal Health in Fish

A study conducted on Larimichthys crocea demonstrated that dietary this compound alleviated intestinal damage caused by excess soybean oil. Key findings included:

- Improvement in Intestinal Morphology : this compound supplementation enhanced intestinal barrier function by increasing the expression of tight junction proteins ZO-1 and ZO-2.

- Reduction in Inflammation : There was a significant decrease in proinflammatory cytokines and improved macrophage function.

- Microbial Diversity : this compound restored microbial dysbiosis and increased acetic acid levels, promoting gut health .

Case Study 2: Hepatic Lipid Metabolism

In a study examining the effects of this compound on hepatic lipid metabolism:

- Gene Expression Modulation : this compound supplementation downregulated genes associated with lipogenesis while upregulating those related to lipolysis and fatty acid oxidation.

- Antioxidant Activity : The treatment improved antioxidant enzyme activity, indicating potential protective effects against liver oxidative stress .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995277 | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-81-7 | |

| Record name | Octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.